molecular formula C16H12ClN3O3 B1204294 Methyl Clonazepam CAS No. 5527-71-9

Methyl Clonazepam

カタログ番号: B1204294
CAS番号: 5527-71-9
分子量: 329.74 g/mol
InChIキー: AZVBJJDUDXZLTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

RO-054082の合成には、通常、コア構造の調製から始まり、官能基修飾が行われるいくつかのステップが含まれます。正確な合成経路と反応条件は、機密情報であり、広く公開されていません。一般的に、求核置換反応や触媒水素化などの有機合成における一般的な方法が採用されています。 工業的生産方法は、これらの反応を制御された条件下でスケールアップすることにより、純度と収率を確保します .

化学反応の分析

RO-054082は、以下の化学反応を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。

科学的研究の応用

Pharmacological Properties

Methyl clonazepam functions primarily as a sedative and anticonvulsant. It has been shown to effectively reduce locomotor activity and is used in the management of seizure disorders, anxiety, and panic disorders. Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.

Clinical Applications

  • Anticonvulsant Therapy
    • This compound is indicated for use in seizure disorders, including Lennox-Gastaut syndrome and myoclonic seizures. It can be utilized as monotherapy or as an adjunct treatment when other medications are ineffective .
  • Anxiety and Panic Disorders
    • The compound is also prescribed for anxiety disorders, including panic disorder with or without agoraphobia. The sedative effects help alleviate acute anxiety symptoms .
  • Antiparasitic Potential
    • Recent studies have explored this compound derivatives for their antiparasitic activity against schistosomiasis. Research demonstrated that certain modified derivatives exhibited antischistosomal effects without significant sedative properties, suggesting potential for therapeutic applications beyond traditional uses .

Case Study 1: Clonazepam Overdose

A 25-year-old male with chronic liver disease ingested multiple clonazepam tablets leading to severe sedation and liver dysfunction. This case highlights the importance of cautious prescribing in patients with pre-existing liver conditions, as benzodiazepines can exacerbate hepatic issues .

Case Study 2: Clonazepam-Induced Liver Dysfunction

In another case involving a 50-year-old male with chronic health issues, initiation of clonazepam therapy resulted in aggravated liver function and lipid profiles. Following discontinuation of the drug, his liver function improved significantly within a week, underscoring the need for careful monitoring when prescribing benzodiazepines to patients with existing liver dysfunction .

Research Findings

Recent research has focused on modifying the structure of this compound to enhance its therapeutic index while minimizing side effects such as sedation. A study synthesized 18 derivatives with structural modifications at various positions on the benzodiazepine ring system. Notably, two compounds demonstrated potent antischistosomal activity comparable to this compound but with reduced sedative effects in animal models .

Comparative Data Table

Application Indication Mechanism
AnticonvulsantSeizure disordersGABA-A receptor modulation
Anxiety DisordersPanic disorderSedative effects
Antiparasitic TherapySchistosomiasisTargeting parasite receptors

作用機序

RO-054082の作用機序は、特定の受容体への結合であり、一連の分子イベントを引き起こします。これらのイベントには、遺伝子発現の変化、タンパク質の活性化、細胞シグナル伝達経路の変化などが含まれます。 正確な分子標的と経路はまだ調査中ですが、高い結合親和性は、受容体媒介プロセスへの有意な影響を示唆しています .

類似化合物との比較

RO-054082は、類似の受容体結合特性を持つ他の化合物と比較できます。これらの類似した化合物のいくつかには、以下が含まれます。

生物活性

Methyl clonazepam (MCLZ), a derivative of clonazepam, is a benzodiazepine that exhibits notable biological activity, particularly in the context of antiparasitic effects and modulation of GABA-A receptor activity. This article reviews the existing literature on MCLZ, focusing on its pharmacological mechanisms, biological evaluations, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors. By enhancing the frequency of chloride ion channel opening, it leads to hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism underlies its sedative and anxiolytic properties, similar to other benzodiazepines like clonazepam .

Key Mechanisms:

  • GABA-A Receptor Modulation : MCLZ increases GABA-A receptor activity, which is crucial for its sedative effects.
  • Calcium Channel Interaction : Recent studies indicate that MCLZ also interacts with transient receptor potential (TRP) channels in schistosomes, leading to increased intracellular calcium levels and subsequent muscle contraction in these parasites .

Biological Activity and Antiparasitic Effects

MCLZ has been studied for its antischistosomal activity , demonstrating effectiveness against Schistosoma species. The drug's ability to induce rapid calcium influx in schistosomes suggests a unique mechanism distinct from traditional GABAergic actions seen in mammalian systems. This characteristic makes MCLZ a candidate for developing non-sedating antiparasitic agents .

Research Findings:

  • In Vitro Studies : In laboratory settings, MCLZ has shown significant efficacy against adult schistosomes. Modifications at the C3 position of MCLZ have led to the development of derivatives that retain antiparasitic activity while reducing sedative effects .
  • Case Studies : Clinical trials have indicated that MCLZ can be curative in human schistosomiasis cases, although central nervous system side effects have limited its broader application .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific modifications to the MCLZ structure can enhance its biological activity while minimizing adverse effects. For instance, derivatives such as MYM-III-10 and MYM-V-56, which feature alterations at the C3 position, maintain significant antiparasitic efficacy with reduced sedation compared to MCLZ .

CompoundAntiparasitic ActivitySedative EffectsNotable Modifications
This compoundHighModerateC3 methyl group
MYM-III-10ModerateLowC3 modification
MYM-V-56HighLowC3 modification

Clinical Implications

The potential applications of MCLZ extend beyond its traditional use as a sedative. Its antiparasitic properties open avenues for treating schistosomiasis and potentially other parasitic infections. The ongoing research into derivatives aims to maximize therapeutic benefits while minimizing CNS-related side effects.

Case Study Example:

A clinical trial involving patients with schistosomiasis demonstrated that MCLZ could effectively reduce parasite load without significant sedation when used in modified formulations .

特性

IUPAC Name

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBJJDUDXZLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203777
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-71-9
Record name ID 690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

42.4 g of potassium carbonate and 18.5 ml of methyl iodide are added to a solution of 50 g (0.158 mol) of 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one in 600 ml of acetone and the mixture is stirred at room temperature for 16 hours. After filtering-off insoluble material, the filtrate is evaporated and the residue is taken up in methylene chloride. The organic phase is washed once with water, dried and evaporated, there being obtained 5-(o-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one of melting point 220°.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Clonazepam
Reactant of Route 2
Methyl Clonazepam
Reactant of Route 3
Methyl Clonazepam
Reactant of Route 4
Methyl Clonazepam
Reactant of Route 5
Reactant of Route 5
Methyl Clonazepam
Reactant of Route 6
Methyl Clonazepam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。